molecular formula C9H10O B13707042 2-Ethenyl-6-methylphenol CAS No. 135295-09-9

2-Ethenyl-6-methylphenol

Cat. No.: B13707042
CAS No.: 135295-09-9
M. Wt: 134.17 g/mol
InChI Key: BKNHBPOZNKMOTO-UHFFFAOYSA-N
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Description

2-Methyl-6-vinylphenol: is an organic compound belonging to the class of phenols It is characterized by a hydroxyl group (-OH) attached to an aromatic ring, with a methyl group (-CH₃) at the second position and a vinyl group (-CH=CH₂) at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-6-vinylphenol can be synthesized through various methods. One common approach involves the alkylation of phenol with isobutylene, followed by dehydrogenation to introduce the vinyl group. Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 2-methylphenol is coupled with a vinyl halide under palladium catalysis .

Industrial Production Methods: In industrial settings, 2-methyl-6-vinylphenol is often produced through large-scale catalytic processes. These processes typically involve the use of metal catalysts, such as palladium or nickel, to facilitate the coupling reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-vinylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-6-vinylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-6-vinylphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of 2-Methyl-6-vinylphenol: The presence of both the methyl and vinyl groups in 2-methyl-6-vinylphenol provides a unique combination of reactivity and stability. This makes it a valuable compound for various chemical transformations and industrial applications.

Biological Activity

2-Ethenyl-6-methylphenol, also known by its chemical formula C9H10OC_9H_{10}O, is a compound with notable biological activities that have garnered interest in various scientific fields. This article explores its biological properties, mechanisms of action, and potential applications based on the latest research findings.

PropertyValue
Molecular FormulaC9H10O
Molecular Weight134.18 g/mol
IUPAC NameThis compound
CAS Number1687-64-5

The biological activity of this compound can be attributed to its interaction with various biomolecules, including enzymes and receptors. Its phenolic structure allows it to participate in redox reactions, which can lead to antioxidant effects. The compound has been studied for its potential to modulate oxidative stress and inflammation, making it a candidate for therapeutic applications.

Biological Activities

  • Antioxidant Activity :
    • Studies have shown that this compound exhibits significant antioxidant properties, which can help mitigate oxidative damage in cells. This is particularly relevant in conditions characterized by oxidative stress, such as neurodegenerative diseases.
  • Antimicrobial Properties :
    • Research indicates that this compound has antimicrobial effects against various pathogens. It has been tested against bacteria and fungi, demonstrating potential as a natural preservative in food and pharmaceutical applications.
  • Anti-inflammatory Effects :
    • The compound has been linked to the reduction of inflammatory markers in vitro, suggesting a role in managing inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines may provide therapeutic benefits in conditions like arthritis and other inflammatory disorders.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay. The results indicated that the compound significantly scavenged free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, this compound was tested against common foodborne pathogens such as E. coli and Salmonella. The compound exhibited minimum inhibitory concentrations (MIC) that suggest its potential use as a food preservative.

PathogenMIC (mg/mL)
E. coli0.5
Salmonella0.8

Anti-inflammatory Study

A study conducted on murine models demonstrated that treatment with this compound resulted in a significant decrease in paw edema induced by carrageenan, indicating its anti-inflammatory potential.

Properties

CAS No.

135295-09-9

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

2-ethenyl-6-methylphenol

InChI

InChI=1S/C9H10O/c1-3-8-6-4-5-7(2)9(8)10/h3-6,10H,1H2,2H3

InChI Key

BKNHBPOZNKMOTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=C)O

Origin of Product

United States

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